2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-bromo-8,10,17-triazatetracyclo[8700^{2,7}0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide typically involves multiple stepsThe final step involves the attachment of the sulfanyl and acetamide groups under specific reaction conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing groups, while substitution reactions could introduce different functional groups into the molecule .
Scientific Research Applications
2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Bromobenzimidazo[1,2-c]quinazolin-6-yl)sulfanyl]-N-butyl-N-methylacetamide
- 2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Uniqueness
What sets 2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN4O2S/c1-2-31-17-10-8-16(9-11-17)26-22(30)14-32-24-28-19-12-7-15(25)13-18(19)23-27-20-5-3-4-6-21(20)29(23)24/h3-13H,2,14H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJUZUZCLDNXKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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